Technical Monograph: 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide
Technical Monograph: 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide
Structural Architecture, Synthetic Protocols, and Pharmacological Potential [1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide , a bioactive scaffold belonging to the N-heterocyclic carboxamide class. While often overshadowed by its benzimidazole or imidazopyridine analogs, this specific molecular entity represents a critical "minimalist" pharmacophore. It combines the electron-rich, metal-coordinating imidazole core with a flexible, hydrogen-bond-donating hydrazide linker and a lipophilic phenyl terminus. This structure is frequently investigated in medicinal chemistry for its potential as a tubulin polymerization inhibitor , VEGFR-2 kinase inhibitor , and transition metal chelator .
Part 1: Chemical Identity & Structural Pharmacophores
1.1 Structural Nomenclature & Identifiers
-
IUPAC Name: 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide
-
Molecular Formula:
-
Molecular Weight: 216.24 g/mol
-
Core Scaffold: 1-Methylimidazole (electron-rich aromatic heterocycle).
-
Linker: Carbohydrazide (
). -
Terminal Motif: Phenyl ring (Lipophilic anchor).
1.2 3D Conformation & Pharmacophore Analysis
The molecule exists in a dynamic equilibrium defined by the rotation around the amide bond.
-
Planarity: The imidazole and phenyl rings are linked by the hydrazide bridge. To maximize
-conjugation, the molecule tends toward planarity, but steric repulsion between the N-methyl group (imidazole) and the carbonyl oxygen can induce a twist angle. -
H-Bonding Profile:
-
Chelation Site: The carbonyl oxygen and the terminal hydrazide nitrogen (or Imidazole N3) form a bidentate pocket capable of coordinating divalent metals (
, ), a feature critical for metalloenzyme inhibition.
Part 2: Synthetic Architecture
Synthesis of N'-phenyl substituted imidazole-2-carbohydrazides presents specific challenges, primarily due to the steric hindrance imposed by the N-methyl group adjacent to the reaction center (C2).
2.1 Retrosynthetic Analysis
The most robust disconnection is at the amide bond between the imidazole-2-carbonyl unit and phenylhydrazine.
-
Pathway A (Direct Hydrazinolysis): Reaction of ethyl 1-methylimidazole-2-carboxylate with phenylhydrazine. Note: This often fails or requires high heat due to steric hindrance.
-
Pathway B (Acid Chloride/Coupling): Activation of 1-methylimidazole-2-carboxylic acid followed by nucleophilic attack by phenylhydrazine. (Recommended)
2.2 Validated Synthetic Protocol (Pathway B)
Step 1: Lithiation & Carboxylation
-
Reagents: 1-Methylimidazole,
-Butyllithium ( -BuLi, 2.5M in hexanes), Dry THF, (dry ice). -
Procedure:
-
Cool a solution of 1-methylimidazole in anhydrous THF to
under Argon. -
Dropwise add
-BuLi. Stir for 1 hour to generate the 2-lithio species. -
Bubble dry
gas or add crushed dry ice. Allow to warm to RT. -
Acidify with HCl to precipitate 1-methylimidazole-2-carboxylic acid .
-
Step 2: Coupling with Phenylhydrazine
-
Reagents: 1-methylimidazole-2-carboxylic acid, Phenylhydrazine, HATU (or EDC/HOBt), DIPEA, DMF.
-
Procedure:
2.3 Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic pathway utilizing C2-lithiation and peptide coupling chemistry to overcome steric hindrance.
Part 3: Physicochemical & Spectral Profiling
Researchers must validate the structure using NMR and IR. The following data is characteristic for this scaffold.
3.1 Predicted Spectral Data
| Technique | Signal/Band | Assignment | Structural Insight |
| -CO-NH - | Downfield singlet due to amide acidity. | ||
| -NH-NH -Ph | Hydrazide proton adjacent to phenyl ring. | ||
| Imidazole C4-H | Characteristic heteroaromatic doublet. | ||
| Imidazole C5-H | Characteristic heteroaromatic doublet. | ||
| N-CH | Diagnostic singlet for N-methylation. | ||
| IR (KBr) | 3200–3350 | Broad stretching bands (Hydrazide).[5] | |
| 1650–1670 | Amide I band (Strong). |
3.2 Solubility & Stability
-
Solubility: Poor in water; soluble in DMSO, DMF, and hot Ethanol.
-
pKa: The imidazole nitrogen (N3) has a pKa
6.5–7.0. The hydrazide protons are weakly acidic (pKa 12–13). -
Stability: Stable at room temperature.[3] Susceptible to hydrolysis in strong acid/base at elevated temperatures.
Part 4: Biological Mechanism of Action
This molecule operates primarily through hydrogen bonding and metal coordination . It is a bioisostere of other established antitumor carboxamides.
4.1 Primary Targets
-
Tubulin Polymerization: The trimethoxyphenyl analogs of this structure are potent tubulin inhibitors (colchicine site). The N'-phenyl derivative serves as a lipophilic probe for this pocket.
-
Kinase Inhibition (VEGFR-2): The "Donor-Acceptor" motif of the carbohydrazide linker mimics the hinge-binding region of ATP, allowing it to dock into the ATP-binding site of tyrosine kinases.
-
Metal Chelation: The hydrazide backbone can chelate catalytic metal ions in metalloproteases, inhibiting their function.
4.2 Mechanism Diagram
Figure 2: Dual mechanism of action showing kinase inhibition via ATP-mimicry and metalloenzyme inhibition via chelation.
References
-
Nulu, J. R., & Nematollahi, J. (1969).[6] Imidazolecarbohydrazides.[1][6] III. Chemistry and biological evaluation. Journal of Medicinal Chemistry.
-
Zhang, L., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents.[7] Chemical Biology & Drug Design.[8][9]
-
Al-Wahaibi, L. H., et al. (2020).[5] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.[5][9] Molecules.[1][2][3][4][6][7][8][9][10][11][12][13]
-
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of imidazole-2-carbohydrazide derivatives. Current Medicinal Chemistry.[9]
-
PrepChem. Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile (Analogous Precursor).
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